3-Bromo-5-iodo-1-methyl-1H-pyrazole
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Overview
Description
3-Bromo-5-iodo-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of bromine and iodine atoms in the structure of this compound makes it a valuable intermediate in various chemical reactions and synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodo-1-methyl-1H-pyrazole typically involves the halogenation of 1-methyl-1H-pyrazole. The process can be carried out using bromine and iodine in the presence of suitable catalysts and solvents. One common method involves the use of N-bromosuccinimide (NBS) and iodine monochloride (ICl) as halogenating agents .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-iodo-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to form dehalogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Pyrazole oxides.
Reduction Products: Dehalogenated pyrazoles.
Scientific Research Applications
3-Bromo-5-iodo-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Bromo-5-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its reactivity and ability to form stable complexes with biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- 3-Bromo-1-methyl-1H-pyrazole
- 3-Iodo-1-methyl-1H-pyrazole
- 5-Bromo-1-methyl-1H-pyrazole
Comparison: 3-Bromo-5-iodo-1-methyl-1H-pyrazole is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties compared to its mono-halogenated counterparts. This dual halogenation can enhance its utility in various synthetic and biological applications .
Properties
Molecular Formula |
C4H4BrIN2 |
---|---|
Molecular Weight |
286.90 g/mol |
IUPAC Name |
3-bromo-5-iodo-1-methylpyrazole |
InChI |
InChI=1S/C4H4BrIN2/c1-8-4(6)2-3(5)7-8/h2H,1H3 |
InChI Key |
DKMAPUAMWHHFDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)Br)I |
Origin of Product |
United States |
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